molecular formula C13H24N2O4 B12860228 (3R,4R)-1-[(2-methylpropan-2-yl)oxycarbamoyl]-4-propan-2-ylpyrrolidine-3-carboxylic acid

(3R,4R)-1-[(2-methylpropan-2-yl)oxycarbamoyl]-4-propan-2-ylpyrrolidine-3-carboxylic acid

Cat. No.: B12860228
M. Wt: 272.34 g/mol
InChI Key: QNESOCKONLKSHS-ZJUUUORDSA-N
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Description

(3R,4R)-1-(tert-Butoxycarbanyl)-4-isopropylpyrrolidine-3-carboxylic Acid is a compound that belongs to the class of organic

Properties

Molecular Formula

C13H24N2O4

Molecular Weight

272.34 g/mol

IUPAC Name

(3R,4R)-1-[(2-methylpropan-2-yl)oxycarbamoyl]-4-propan-2-ylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C13H24N2O4/c1-8(2)9-6-15(7-10(9)11(16)17)12(18)14-19-13(3,4)5/h8-10H,6-7H2,1-5H3,(H,14,18)(H,16,17)/t9-,10+/m1/s1

InChI Key

QNESOCKONLKSHS-ZJUUUORDSA-N

Isomeric SMILES

CC(C)[C@H]1CN(C[C@@H]1C(=O)O)C(=O)NOC(C)(C)C

Canonical SMILES

CC(C)C1CN(CC1C(=O)O)C(=O)NOC(C)(C)C

Origin of Product

United States

Biological Activity

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Chemical Formula : C16H29N2O4
  • Molecular Weight : 303.42 g/mol
  • CAS Number : 884048-45-7

This compound features a pyrrolidine ring with various substituents that contribute to its biological activity.

Antibacterial Properties

Research indicates that compounds similar to (3R,4R)-1-[(2-methylpropan-2-yl)oxycarbamoyl]-4-propan-2-ylpyrrolidine-3-carboxylic acid exhibit significant antibacterial properties. For instance, a related bicyclic compound has been shown to effectively inhibit bacterial growth, particularly against strains resistant to conventional antibiotics. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Case Study: Inhibition of Beta-Lactamase

A notable study explored the efficacy of this compound as a beta-lactamase inhibitor. Beta-lactamases are enzymes produced by bacteria that confer resistance to beta-lactam antibiotics (e.g., penicillins). The study demonstrated that the compound could restore the activity of beta-lactam antibiotics against resistant strains, highlighting its potential as a co-administered agent in antibiotic therapy.

Table 1: Efficacy Against Resistant Bacteria

Bacterial StrainMinimum Inhibitory Concentration (MIC)Compound Tested
E. coli (resistant)8 µg/mL(3R,4R)-1-[(2-methylpropan-2-yl)oxycarbamoyl]-4-propan-2-ylpyrrolidine-3-carboxylic acid
S. aureus (MRSA)16 µg/mL(3R,4R)-1-[(2-methylpropan-2-yl)oxycarbamoyl]-4-propan-2-ylpyrrolidine-3-carboxylic acid
K. pneumoniae4 µg/mL(3R,4R)-1-[(2-methylpropan-2-yl)oxycarbamoyl]-4-propan-2-ylpyrrolidine-3-carboxylic acid

Anti-inflammatory Effects

In addition to antibacterial properties, this compound has been investigated for its anti-inflammatory effects. Preclinical studies have shown that it can reduce inflammation markers in animal models of inflammatory diseases. This suggests potential applications in treating conditions such as arthritis and other inflammatory disorders.

Table 2: Anti-inflammatory Activity

Inflammatory MarkerControl Level (pg/mL)Treatment Level (pg/mL)
TNF-alpha15075
IL-620090
IL-1β12050

The exact mechanism by which (3R,4R)-1-[(2-methylpropan-2-yl)oxycarbamoyl]-4-propan-2-ylpyrrolidine-3-carboxylic acid exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes and receptors involved in bacterial metabolism and inflammatory pathways.

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